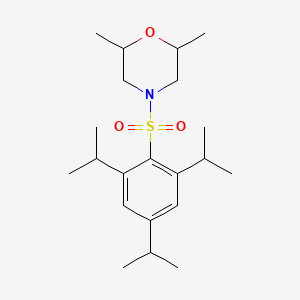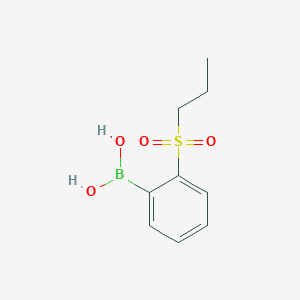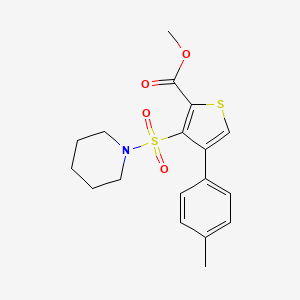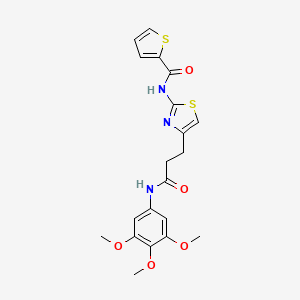
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and triisopropylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with various biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)piperidine
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)thiomorpholine
Uniqueness
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is unique due to its specific substitution pattern and the presence of both dimethyl and triisopropylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
属性
IUPAC Name |
2,6-dimethyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-13(2)18-9-19(14(3)4)21(20(10-18)15(5)6)26(23,24)22-11-16(7)25-17(8)12-22/h9-10,13-17H,11-12H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYVEDAMMXLMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-5-METHOXYBENZAMIDE](/img/structure/B2636460.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)
![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)
![4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)

![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2636478.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)


![4-Ethyl-5-fluoro-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2636482.png)
